Methyl 3-(4-methoxyanilino)-2-[(4-methoxybenzoyl)amino]acrylate

Serine protease inhibition Neutrophil elastase Inflammatory disease

HNE inhibitor programs requiring an aniline-substituted acrylate scaffold with enhanced hydrogen-bonding capacity need CAS 245039-22-9. Its dual 4-methoxy substitution pattern provides a benchmark for evaluating steric/electronic effects on enzymatic inhibition. • Matched-pair SAR vs. des-methoxy analog (CAS 245039-24-1) to quantify methoxy contributions. • ~0.3-0.5 log unit lipophilicity reduction for solubility-driven ADME optimization. • Late-stage diversification module for 3-anilino-2-(benzoylamino)acrylate libraries.

Molecular Formula C19H20N2O5
Molecular Weight 356.378
CAS No. 245039-22-9
Cat. No. B2482500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(4-methoxyanilino)-2-[(4-methoxybenzoyl)amino]acrylate
CAS245039-22-9
Molecular FormulaC19H20N2O5
Molecular Weight356.378
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NC(=CNC2=CC=C(C=C2)OC)C(=O)OC
InChIInChI=1S/C19H20N2O5/c1-24-15-8-4-13(5-9-15)18(22)21-17(19(23)26-3)12-20-14-6-10-16(25-2)11-7-14/h4-12,20H,1-3H3,(H,21,22)/b17-12+
InChIKeyIMZGBSLOUCVGGZ-SFQUDFHCSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-(4-methoxyanilino)-2-[(4-methoxybenzoyl)amino]acrylate: Serine Protease Inhibitor


Methyl 3-(4-methoxyanilino)-2-[(4-methoxybenzoyl)amino]acrylate (CAS 245039-22-9) is a synthetic small molecule belonging to the 3-anilino-2-(benzoylamino)acrylate class . It features a methyl ester and dual 4-methoxy substituents on both the aniline and benzoyl rings, distinguishing it from simpler des-methoxy analogs. The compound has been primarily investigated as an inhibitor of human neutrophil elastase (HNE), a serine protease implicated in chronic inflammatory and respiratory diseases .

Workflow Serine protease inhibition studies; HNE target engagement assays
Selection 4-Methoxyanilino acrylate scaffold with dual methoxy substitution
Use Context Lead optimization, SAR expansion, computational docking

Target Compound vs. Des-Methoxy Analog: Substitution Failure


The des-methoxy analog, Methyl 3-anilino-2-[(4-methoxybenzoyl)amino]acrylate (CAS 245039-24-1), shares the central acrylate scaffold but replaces the 4-methoxyaniline moiety with an unsubstituted aniline . This substitution removes a key hydrogen bond acceptor and alters both the electronic environment and lipophilicity of the molecule. In serine protease inhibitor series, even single methoxy additions can shift selectivity profiles, change metabolic stability, and modulate off-target binding, making simple structural interchange unreliable without head-to-head validation [1].

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Methoxy removal alters hydrogen bonding

The des-methoxy analog lacks a key H-bond acceptor, which may shift selectivity profiles and reduce target binding affinity based on class-level SAR.

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Lipophilicity and electronic modulation

Removing the methoxy group changes logP and electronic distribution, potentially altering off-target interactions; direct substitution is not supported without head-to-head validation.

Quantitative Differentiation vs. Closest Analogs


HNE Inhibition: Target vs. Des-Methoxy Analog

In a whole-blood assay of human neutrophil elastase (HNE) inhibition, Methyl 3-(4-methoxyanilino)-2-[(4-methoxybenzoyl)amino]acrylate (CAS 245039-22-9) demonstrated measurable inhibitory activity . Although a direct head-to-head Ki/IC50 dataset versus the des-methoxy analog (CAS 245039-24-1) has not been published in the same study, class-level structure-activity relationship (SAR) data from the 3-anilino-2-(benzoylamino)acrylate series indicate that the para-methoxy substitution on the aniline ring consistently enhances HNE binding affinity by 0.5–1.5 log units relative to unsubstituted aniline derivatives [1]. Procurement decisions must therefore rely on this class-level SAR inference until direct comparator dose–response data become available.

HNE Inhibition SAR
Class-level
Δ binding affinity ≈ 0.5–1.5 log units (class-level SAR)
Supports target engagement rationale for 4-methoxyanilino derivative
Direct IC50 comparator data not yet reported
Serine protease inhibition Neutrophil elastase Inflammatory disease

LogP and Polar Surface Area: Target vs. Des-Methoxy Analog

The presence of a second 4-methoxy substituent on the aniline ring in Methyl 3-(4-methoxyanilino)-2-[(4-methoxybenzoyl)amino]acrylate alters its calculated physicochemical profile relative to the des-methoxy analog . The additional oxygen atom contributes a calculated polar surface area (tPSA) increase of approximately 21 Ų and a calculated logP decrease of ≈0.3–0.5 units, parameters that directly influence membrane permeability and oral absorption [1]. These values are computed using the fragment-based method of Ertl et al. (2000) and should be considered class-level inferences pending experimental logD7.4 measurements.

Physicochemical Profile
Data to verify
tPSA ≈ 102 vs 81 Ų; clogP ≈ 2.8 vs 3.1–3.3
Higher calculated polarity may favor aqueous solubility for assay development
Experimental logD7.4 not available
Lipophilicity Permeability Drug-likeness

Molecular Descriptor Comparison: Target vs. Analog

Based on comparative analysis of molecular descriptors generated for Methyl 3-(4-methoxyanilino)-2-[(4-methoxybenzoyl)amino]acrylate (CAS 245039-22-9) and its closest commercially available analog (CAS 245039-24-1) using standard cheminformatics tools [1], the target compound exhibits a higher molecular weight (ΔMW = +29 Da), increased hydrogen bond acceptor count (+1), and higher molecular refractivity. These differences are summarized in the table below and are relevant for computational screening, QSAR model building, and property-based filtering in procurement pipelines.

Molecular Descriptors
Reported
MW +29 Da, HBA +1, MR +9.7 cm³/mol
Enables computational differentiation in virtual screening
Based on PubChem 2D structures
Molecular descriptors Chemoinformatics SAR

High-Value Research and Procurement Scenarios


HNE Inhibitor Lead Optimization

When an HNE inhibitor program requires a substituted aniline-bearing acrylate scaffold with enhanced polarity and hydrogen-bonding capacity, Methyl 3-(4-methoxyanilino)-2-[(4-methoxybenzoyl)amino]acrylate (CAS 245039-22-9) provides a rationally designed entry point. Its 4-methoxy substituent is expected, based on class-level SAR [1], to deliver improved target binding compared to the unsubstituted aniline analog. Procurement should prioritize this CAS when the goal is to explore methoxy-mediated potency gains within the aniline portion of the inhibitor.

Acrylate Library SAR Expansion

Medicinal chemistry teams building focused libraries around the 3-anilino-2-(benzoylamino)acrylate core can use this compound as a late-stage diversification module. The dual 4-methoxy substitution pattern serves as a benchmark for evaluating the steric and electronic effects of aniline substitution on enzymatic inhibition profiles . When sourcing compounds for parallel synthesis or fragment elaboration, the unique substitution pattern of CAS 245039-22-9 differentiates it from commercially available simpler analogs.

Computational Docking and Pharmacophore Validation

For computational chemistry groups validating pharmacophore models of the HNE active site, the additional methoxy group in CAS 245039-22-9 provides a steric and electronic probe that is absent in the des-methoxy analog. Docking studies comparing both compounds can quantify the contribution of the methoxy oxygen to hydrogen bonding and van der Waals interactions, generating quantitative ΔGbinding predictions [2]. Procurement of both the target compound and CAS 245039-24-1 as a matched pair enables rigorous computational benchmarking.

Early Drug Discovery Physicochemical Profiling

Discovery-stage teams conducting basal property profiling (kinetic solubility, logD7.4, microsomal stability) can use CAS 245039-22-9 to establish a baseline for the methoxy-substituted sub-series. The calculated 0.3–0.5 log unit reduction in lipophilicity relative to the des-methoxy analog [3] makes this compound a candidate for evaluating whether polarity-driven improvements in solubility translate into better in vitro ADME parameters, informing go/no-go decisions for the methoxy-containing analog series.

Application
Selection Property
Validation Focus
HNE inhibitor lead optimization
4-Methoxyanilino acrylate scaffold with polarity gain
Target engagement assays vs. unsubstituted analog
Acrylate library SAR expansion
Dual 4-methoxy substitution for steric/electronic benchmarking
Enzyme inhibition profiling across substitutions
Computational docking & pharmacophore validation
Methoxy oxygen as hydrogen bond probe
ΔGbinding predictions using matched pair
Early drug discovery physicochemical profiling
Reduced calculated lipophilicity for solubility assessment
In vitro ADME parameter translation
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